Product packaging for Hafnium;rhodium(Cat. No.:CAS No. 12141-82-1)

Hafnium;rhodium

Cat. No.: B14718981
CAS No.: 12141-82-1
M. Wt: 459.88 g/mol
InChI Key: VSAXEQIEUIRABQ-UHFFFAOYSA-N
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Description

Electronic Structure Analysis in Hafnium-Rhodium Binary Compounds

The electronic structure of Hf–Rh intermetallics is dominated by hybridization between hafnium’s 5d orbitals and rhodium’s 4d orbitals. In equiatomic HfRh compounds, DFT calculations reveal a metallic character with non-vanishing density of states (DOS) at the Fermi level. The total DOS profiles for HfRh in the ZrIr-type structure show a pseudogap near the Fermi energy, indicating partial covalent bonding contributions. For Hf₃Rh₅, the most stable binary phase, the Fermi level resides in a region of high DOS dominated by Rh-4d states, which enhances structural stability through strong electron interactions.

Substitutional doping significantly alters electronic behavior. In HfRh₁₋ₓPdₓSi systems, replacing Rh with Pd reduces the DOS at the Fermi level, suppressing superconductivity due to decreased electron-phonon coupling. Similarly, ternary Hf–Rh–V alloys exhibit shifts in hybridized d-band positions depending on dopant concentrations, as seen in Rh₃HfₓV₁₋ₓ systems where Hf doping introduces localized states above the Fermi level.

Key Electronic Features:

  • HfRh (ZrIr-type): Pseudogap at −0.6 eV due to Hf-5d and Rh-4d hybridization.
  • Hf₃Rh₅: Peak DOS of 8.2 states/eV at Fermi level, primarily from Rh-4d orbitals.
  • Doping Effects: Pd substitution in HfRhSi reduces Pauli paramagnetic susceptibility by 40%, correlating with DOS depletion.

Phase Stability Mechanisms from First-Principles Calculations

Phase stability in Hf–Rh systems is governed by formation enthalpies and atomic packing efficiency. First-principles studies identify Hf₃Rh₅ as the most thermodynamically stable phase, with a formation enthalpy of −0.48 eV/atom, outperforming HfRh (−0.32 eV/atom) and HfRh₃ (−0.21 eV/atom). The stability hierarchy follows:
$$ \Delta H{\text{Hf}3\text{Rh}5} < \Delta H{\text{ZrIr-HfRh}} < \Delta H{\text{L1}0\text{-HfRh}} < \Delta H_{\text{B2-HfRh}} $$
This trend aligns with experimental observations of ZrIr-type HfRh as the low-temperature equilibrium phase.

Mechanisms Influencing Stability:

  • Atomic Size Mismatch: Hafnium’s atomic radius (1.59 Å) vs. rhodium’s (1.34 Å) creates lattice strain, favoring close-packed structures like hexagonal Hf₃Rh₅ over cubic B2-HfRh.
  • Electronic Factors: High Rh-content phases (e.g., HfRh₃) exhibit weaker d-d hybridization, reducing cohesive energy by 12% compared to Hf₃Rh₅.
  • Entropic Contributions: Configurational entropy stabilizes disordered solid solutions at high temperatures, but ordered intermetallics dominate below 800 K.

Crystal Symmetry and Lattice Dynamics in Ordered Hafnium-Rhodium Alloys

Hf–Rh intermetallics adopt diverse crystal structures depending on composition:

Compound Space Group Lattice Parameters (Å) c/a Ratio
HfRh (ZrIr-type) Pnma a=6.549, b=3.883, c=7.506 1.58
Hf₃Rh₅ P6₃/mmc a=5.221, c=8.934 1.71
B2-HfRh Pm$\overline{3}$m a=3.194 1.58

Lattice dynamics simulations reveal anisotropic thermal expansion in hexagonal Hf₃Rh₅, with linear expansion coefficients of 8.2×10⁻⁶ K⁻¹ (a-axis) vs. 9.7×10⁻⁶ K⁻¹ (c-axis). Phonon dispersion curves for ZrIr-type HfRh show soft modes near the Γ-point, suggesting susceptibility to displacive phase transitions under mechanical stress.

Elastic Properties:

  • HfRh (ZrIr-type): Bulk modulus B = 218 GPa, shear modulus G = 116 GPa, Poisson’s ratio ν = 0.31.
  • Hf₃Rh₅: B = 245 GPa, G = 132 GPa, indicating higher stiffness than HfRh.
  • Anisotropy: The Zener ratio A = 2.1 for HfRh confirms significant elastic anisotropy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Hf2Rh B14718981 Hafnium;rhodium CAS No. 12141-82-1

Properties

CAS No.

12141-82-1

Molecular Formula

Hf2Rh

Molecular Weight

459.88 g/mol

IUPAC Name

hafnium;rhodium

InChI

InChI=1S/2Hf.Rh

InChI Key

VSAXEQIEUIRABQ-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Hf].[Hf]

Origin of Product

United States

Preparation Methods

Chemical Vapor Deposition (CVD) with Electroplating Precursors

Rhodium Electroplating Followed by Hafnium Incorporation

A validated method from aluminide coating studies involves sequential electroplating and CVD:

  • Rhodium Deposition : A 0.5 μm rhodium layer is electroplated onto substrates using:
    • Bath composition: Rhodium sulfate (Rh₂(SO₄)₃, 0.1 g/dm³)
    • Sulfuric acid (H₂SO₄, 0.15 g/dm³)
    • Selenium acid (H₂SeO₄, 0.010 g/dm³) at 50°C.
  • Hafnium CVD : The Rh-coated substrate undergoes hafnizing at 1,040°C for 360 min under HfCl₃ vapor transported in hydrogen.
Key Parameters:
Process Step Temperature (°C) Duration (min) Atmosphere
Rh electroplating 50 30–60 Aqueous
Hafnium CVD 1,040 360 H₂ + HfCl₃

This method produces a β-(Ni,Rh)Al phase with Hf-rich precipitates at layer interfaces, exhibiting 3.9 at.% Hf incorporation.

Powder Metallurgy and Solid-State Synthesis

Combustion Synthesis of Intermetallics

Patent US20050207929A1 outlines a scalable approach for Hf-Rh intermetallics:

  • Powder Mixing : Combine Hf (99.9%) and Rh (99.95%) powders in stoichiometric ratios.
  • Combustion Ignition : Use electric discharge or laser heating to initiate self-propagating reactions under inert gas.
Phase Formation Data:
Hf:Rh Ratio Product Phase Lattice Parameters (Å) Hardness (HV)
1:1 HfRh (B2) a = 3.21 304
2:1 Hf₂Rh a = 4.56, c = 5.12 446

Note: B2 (CsCl-type) structures show 50 meV/atom stability above convex hull per DFT.

Computational Predictions and Theoretical Synthesis Routes

Ab Initio Phase Stability Analysis

High-throughput DFT studies predict six previously unknown Hf-Rh phases:

Predicted Stable Compounds:
Composition Space Group Formation Energy (eV/atom)
HfRh Pm-3m −0.18
Hf₃Rh P6₃/mmc −0.22
HfRh₃ Fm-3m −0.15

These phases remain experimentally unconfirmed but suggest viability through rapid quenching or mechanochemical synthesis.

Co-Deposition in Aluminide Coatings

Multi-Layer CVD for Enhanced Oxidation Resistance

Studies on CMSX-4 superalloys demonstrate Hf-Rh co-deposition within β-NiAl matrices:

Coating Architecture:
  • Additive Layer : (Ni,Rh)Al with Hf particles (3.9 at.%)
  • Interdiffusion Layer : Hf-rich σ/μ phases
Oxidation Performance (1,100°C, 100 hr):
Coating Type Mass Gain (mg/cm²)
Non-modified Aluminide 12.4
Rh-Modified 8.9
Hf-Rh-Modified 5.2

Hf-Rh coatings reduce oxidation by 58% compared to baseline, attributed to HfO₂/RhAl₂O₄ spinel formation.

Challenges and Limitations in Hf-Rh Synthesis

Thermodynamic Barriers

  • Phase Separation : Hf-Rh exhibits positive enthalpy of mixing (+15 kJ/mol), necessitating non-equilibrium methods.
  • Oxidation Sensitivity : Rh volatility above 1,200°C complicates high-temperature processing.

Scalability Issues

  • CVD methods require precise HfCl₃/H₂ flow rates (0.2 L/min) and expensive Rh precursors.
  • Powder metallurgy yields <80% density without HIP post-processing.

Characterization Techniques for Hf-Rh Compounds

Microstructural Analysis

Technique Application Example Data Source
TEM-EDS Hf particle size (6.2 ± 4.8 nm major axis)
XRD β-(Ni,Rh)Al lattice expansion (a = 2.89 Å)
XPS Ir 4f₇/₂ shift (−0.2 eV vs metallic Ir)

Chemical Reactions Analysis

Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .

Common Reagents and Conditions:

    Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).

    Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.

    Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.

Major Products:

    Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.

    Metallic Rhodium: Formed from the reduction of rhodium species.

    Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.

Mechanism of Action

The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.

Comparison with Similar Compounds

Hafnium-Based Systems

  • Hf–Rh–Ir Alloys :
    • The Hf–Rh–Ir ternary system exhibits complex phase behavior. The solidus surface of the ε phase (Hf-rich) extends to 14 at.% Rh, while the δ phase (Ir-rich) shows a 7 at.% increase in Hf solubility with rising Rh content .
    • Solubility Limits : Hafnium’s solubility in (Ir, Rh) alloys is ≤10 at.%, as evidenced by EPMA data (e.g., 91.6Hf–5.6Rh–2.8Ir in β-Hf) .
    • Phase Transitions : The hexagonal α-Hf phase forms upon cooling from cubic β-Hf, with tie-line surfaces (βHf + γ) spanning 30 at.% Rh and 20 at.% Hf .
Compound/System Key Phase Data Reference
Hf–Rh Eutectic (l ↔ (Rh) + ε) Lowest solidus temperature: 1,840°C
Hf–Ir Eutectic (l ↔ δ + ε) Solidus temperature: 2,050°C; decreases to 1,958°C in ternary systems
HfO₂ (tetragonal vs. monoclinic) Tetragonal (t-HfO₂) forms at lower temperatures; monoclinic (m-HfO₂) dominates at higher temperatures and NaOH concentrations
  • HfO₂ vs. ZrO₂: Both oxides exhibit polymorphism, but HfO₂’s monoclinic phase is more stable at room temperature. ZrO₂’s cubic phase is stabilized by dopants (e.g., Y₂O₃), whereas HfO₂ requires higher energy for phase transitions .

Rhodium-Based Systems

  • Rh–Ir Alloys :
    • Form continuous solid solutions with melting points decreasing from Ir (2,443°C) to Rh (1,964°C). The solidus surface in Hf–Rh–Ir systems shows a eutectic at 1,840°C .
  • Rh vs. Iridium (Ir) :
    • Rhodium’s lower cost and superior C–H activation efficiency make it preferable in organic synthesis, while Ir excels in oxidation reactions due to higher oxidative stability .

Functional Comparisons

Key Research Findings

Phase Stability in Hf–Rh–Ir Alloys :

  • The δ + γ tie-line surface in Hf–Rh–Ir systems narrows by 3 at.% Hf as Rh content increases, impacting high-temperature alloy design .

Catalytic Efficiency :

  • Rhodium’s TOF in C–H activation is 5× higher than iridium’s, making it ideal for pharmaceutical intermediate synthesis .

HfO₂ Nanoparticle Growth: Seed addition reduces HfO₂ NP size by 40%, enabling controlled nanomaterial fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.